molecular formula C20H25NO3 B276625 N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine

N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine

Numéro de catalogue B276625
Poids moléculaire: 327.4 g/mol
Clé InChI: RGFREYQVSMKBTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine, also known as BDDA, is a chemical compound that has been synthesized for various scientific research applications. It is a selective antagonist of the serotonin 5-HT2B receptor and has been studied for its potential use in the treatment of diseases such as pulmonary hypertension and valvular heart disease.

Mécanisme D'action

N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine selectively blocks the 5-HT2B receptor, which is involved in the regulation of vascular tone and cardiac function. By blocking this receptor, N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine has been shown to reduce pulmonary artery pressure and improve cardiac function in animal models of pulmonary hypertension and valvular heart disease.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine has been shown to have several biochemical and physiological effects. It has been shown to reduce pulmonary artery pressure, improve cardiac function, and reduce inflammation in animal models of pulmonary hypertension and valvular heart disease. N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine is its selectivity for the 5-HT2B receptor, which allows for more targeted therapeutic interventions. However, one of the limitations of N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine in the treatment of other diseases such as obesity, diabetes, and cancer. Additionally, further studies are needed to better understand the mechanism of action of N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine and its potential side effects.

Méthodes De Synthèse

The synthesis of N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine involves several steps, including the protection of the amine and the benzyl alcohol groups, followed by the coupling of the protected amine with the protected benzyl alcohol. The final step involves deprotection to yield the desired compound. The overall yield of the synthesis is around 30%.

Applications De Recherche Scientifique

N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine has been studied extensively for its potential use as a therapeutic agent in the treatment of diseases such as pulmonary hypertension and valvular heart disease. It has been shown to selectively block the 5-HT2B receptor, which is involved in the pathogenesis of these diseases. N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine has also been studied for its potential use in the treatment of other diseases such as obesity and diabetes.

Propriétés

Formule moléculaire

C20H25NO3

Poids moléculaire

327.4 g/mol

Nom IUPAC

N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C20H25NO3/c1-20(2,3)21-12-15-8-10-16(11-9-15)22-13-17-14-23-18-6-4-5-7-19(18)24-17/h4-11,17,21H,12-14H2,1-3H3

Clé InChI

RGFREYQVSMKBTR-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC1=CC=C(C=C1)OCC2COC3=CC=CC=C3O2

SMILES canonique

CC(C)(C)NCC1=CC=C(C=C1)OCC2COC3=CC=CC=C3O2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.